molecular formula C11H12BrNO B2973261 2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile CAS No. 1909316-52-4

2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2973261
CAS No.: 1909316-52-4
M. Wt: 254.127
InChI Key: JOGNGGHLBHXUIC-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile is a chemical compound with the CAS Number: 1909316-52-4 . It has a molecular weight of 254.13 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14/h2-3,5,10,14H,4,7H2,1H3 . This indicates that the compound has a bromo-methylphenyl group attached to a hydroxypropanenitrile group.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.

Future Directions

The future directions for the use and study of 2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile are not specified in the retrieved data. The compound’s potential applications would depend on its chemical properties and reactivity. As a brominated compound, it could potentially be used as an intermediate in organic synthesis .

Properties

IUPAC Name

2-[(3-bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14/h2-3,5,10,14H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGNGGHLBHXUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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